1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-
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Overview
Description
1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- typically involves multicomponent reactions (MCRs), which are efficient and sustainable methods for producing complex molecules. These reactions often use 1H-indole-3-carbaldehyde as a precursor, which can undergo various coupling reactions and reductions .
Industrial Production Methods: Industrial production of this compound may involve large-scale MCRs, utilizing catalysts to enhance yield and selectivity. Common catalysts include L-proline and Amberlite IRA-400 Cl resin . The use of green chemistry principles, such as reducing solvent use and energy consumption, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: Indole-3-carboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Explored for its role in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- involves its interaction with various molecular targets. It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22, which facilitates mucosal reactivity . The trifluoromethyl group enhances its binding affinity and stability, making it a potent bioactive compound .
Comparison with Similar Compounds
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone with various biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness: 1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]- stands out due to the presence of the trifluoromethyl group, which significantly enhances its biological activity and stability compared to other indole derivatives .
Properties
CAS No. |
588671-37-8 |
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Molecular Formula |
C20H18F3NO |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-butyl-2-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C20H18F3NO/c1-2-3-4-13-5-10-18-16(11-13)17(12-25)19(24-18)14-6-8-15(9-7-14)20(21,22)23/h5-12,24H,2-4H2,1H3 |
InChI Key |
OGNGXVKOWRXVPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=C2C=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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